![molecular formula C32H26N4O7 B13428646 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine is a novel modified nucleoside that was synthesized and patented in 1993. This compound exhibits significant antiviral, anticancer, and DNA-activating properties. It has been shown to inhibit HIV replication by targeting the viral reverse transcriptase enzyme and also inhibits the growth of human cancer cells in culture .
Vorbereitungsmethoden
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves several steps. The key synthetic intermediate, γ-keto aldehyde, can be obtained from tetrahydrofuran, which is prepared by hydrogenation of dihydrofuran using 10% palladium-carbon. Treatment of the intermediate with indole in dichloromethane under acidic conditions affords the protected carbazole. Deprotection with methanolic sodium hydroxide yields the final product .
Analyse Chemischer Reaktionen
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium-carbon for hydrogenation and methanolic sodium hydroxide for deprotection. The major products formed from these reactions include protected carbazole and its deprotected form .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a substrate for ribonucleotide reductase and phosphoramidite synthase, which convert it into its monophosphate form. In biology and medicine, it is studied for its antiviral and anticancer properties. It inhibits HIV replication by targeting the viral reverse transcriptase enzyme and inhibits the growth of human cancer cells in culture .
Wirkmechanismus
The mechanism of action of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine involves its conversion into its monophosphate form by ribonucleotide reductase and phosphoramidite synthase. The monophosphate form can be further converted into the triphosphate form by phosphatases or polymerases. This compound inhibits HIV replication by targeting the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA. It also inhibits the growth of human cancer cells by interfering with DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine include other modified nucleosides such as 2’-C-Methyl-2’,3’,5’-tri-O-benzoyl-beta-D-6-methylpurine riboside and 6-Methyl-9-(2-C-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine. These compounds also exhibit antiviral and anticancer properties but differ in their specific chemical structures and mechanisms of action. The unique aspect of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)purine is its ability to inhibit HIV replication by targeting the viral reverse transcriptase enzyme.
Eigenschaften
Molekularformel |
C32H26N4O7 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26-,31-,32-/m1/s1 |
InChI-Schlüssel |
PGGMXOXSXMZXJF-QBQKZGEHSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


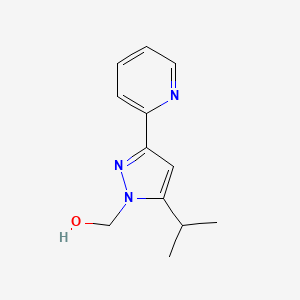
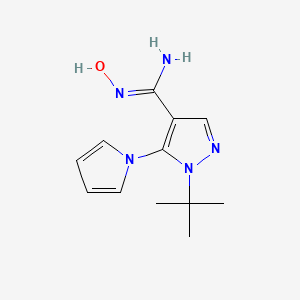
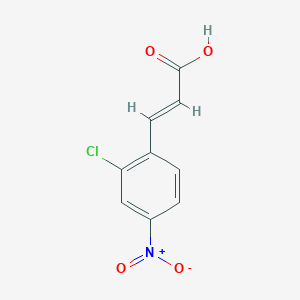
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
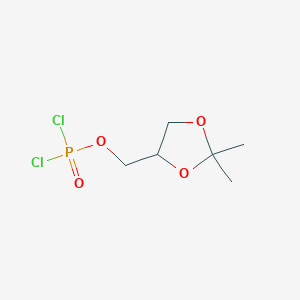

![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)
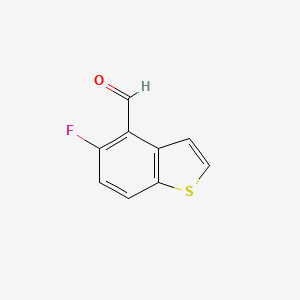
![Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
